molecular formula C19H21NO2 B1265554 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine CAS No. 5409-66-5

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine

Cat. No.: B1265554
CAS No.: 5409-66-5
M. Wt: 295.4 g/mol
InChI Key: TVRFABREAYQAQA-UHFFFAOYSA-N
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained modulation of gene expression and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates RXR activity without causing significant adverse effects . At higher doses, potential toxicity and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its detrimental effects . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s ability to selectively target RXR suggests a mechanism for its preferential distribution to tissues where RXR is highly expressed.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within the nucleus, where RXR is predominantly found, facilitates its role in modulating gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The benzoyl, hydroxyl, methyl, and phenyl groups are introduced through various substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to form a secondary alcohol.

    Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-4-hydroxy-1-methyl-4-phenylpiperidine is unique due to the specific combination of functional groups attached to the piperidine ring

Properties

IUPAC Name

(4-hydroxy-1-methyl-4-phenylpiperidin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20-13-12-19(22,16-10-6-3-7-11-16)17(14-20)18(21)15-8-4-2-5-9-15/h2-11,17,22H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFABREAYQAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274684
Record name (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-66-5
Record name NSC30380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC12505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZOYL-4-HYDROXY-1-METHYL-4-PHENYLPIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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